

Application Notes and Protocols for Rpt193 in Murine Models of Allergic Asthma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

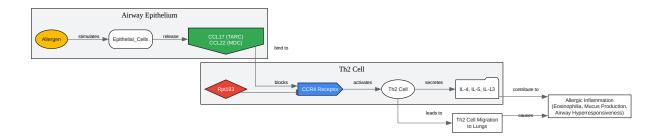
Rpt193 (also known as zelnecirnon) is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1] CCR4 is a key receptor involved in the inflammatory processes of allergic diseases, including atopic dermatitis and T2-high asthma.[1] This document provides detailed application notes and experimental protocols for the evaluation of **Rpt193** in murine models of allergic asthma.

Mechanism of Action: **Rpt193** functions by inhibiting CCR4-mediated chemotaxis of immune cells, particularly T helper 2 (Th2) cells, towards the chemokines CCL17 (TARC) and CCL22 (MDC).[1][2] Th2 cells are critical drivers of allergic inflammation, and by blocking their migration to the airways, **Rpt193** is expected to reduce the inflammatory cascade characteristic of allergic asthma.[3][4] Preclinical studies have indicated that **Rpt193** can block the migration of mouse and human Th2 cells and inhibit inflammation in animal models of atopic dermatitis and asthma.[3]

Signaling Pathway of Rpt193 Action

The therapeutic effect of **Rpt193** is centered on the blockade of the CCR4 signaling pathway, which is crucial for the recruitment of Th2 cells to sites of allergic inflammation. The following diagram illustrates the key components of this pathway and the inhibitory action of **Rpt193**.





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Caption: Rpt193 blocks the binding of CCL17/CCL22 to the CCR4 receptor on Th2 cells.

Data Presentation

While specific quantitative data from preclinical murine asthma studies of **Rpt193** are not publicly available, the following tables provide a template for structuring and presenting expected outcomes based on its mechanism of action.

Table 1: Effect of **Rpt193** on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)



Treatment	Total Cells	Eosinophils	Neutrophils	Lymphocyt	Macrophag
Group	(x10^5)	(x10^4)	(x10^4)	es (x10^4)	es (x10^4)
Naive (No	Illustrative	Illustrative	Illustrative	Illustrative	Illustrative
Disease)	Value	Value	Value	Value	Value
Vehicle Control (Asthma Model)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value
Rpt193 (Low	Illustrative	Illustrative	Illustrative	Illustrative	Illustrative
Dose)	Value	Value	Value	Value	Value
Rpt193 (High	Illustrative	Illustrative	Illustrative	Illustrative	Illustrative
Dose)	Value	Value	Value	Value	Value
Dexamethaso ne (Positive Control)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value

Table 2: Effect of Rpt193 on Th2 Cytokine Levels in Lung Homogenate

Treatment Group	IL-4 (pg/mL)	IL-5 (pg/mL)	IL-13 (pg/mL)
Naive (No Disease)	Illustrative Value	Illustrative Value	Illustrative Value
Vehicle Control (Asthma Model)	Illustrative Value	Illustrative Value	Illustrative Value
Rpt193 (Low Dose)	Illustrative Value	Illustrative Value	Illustrative Value
Rpt193 (High Dose)	Illustrative Value	Illustrative Value	Illustrative Value
Dexamethasone (Positive Control)	Illustrative Value	Illustrative Value	Illustrative Value

Table 3: Effect of Rpt193 on Airway Hyperresponsiveness (AHR) to Methacholine



Treatment Group	Penh (Enhanced Pause) at Methacholine Concentration (mg/mL)			
0	12.5	25	50	
Naive (No Disease)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value
Vehicle Control (Asthma Model)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value
Rpt193 (Low Dose)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value
Rpt193 (High Dose)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value
Dexamethasone (Positive Control)	Illustrative Value	Illustrative Value	Illustrative Value	Illustrative Value

Experimental Protocols

Two common and well-validated murine models of allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. These are suitable for evaluating the efficacy of **Rpt193**.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model that mimics the key features of human allergic asthma.

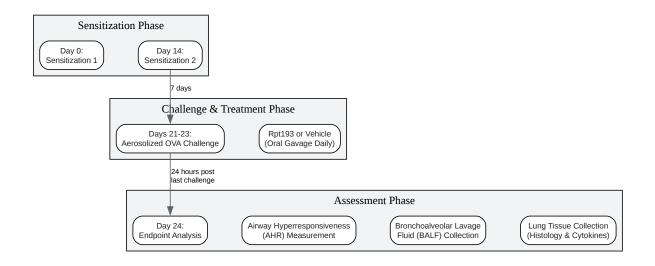
Materials:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V



- Aluminum hydroxide (Alum) adjuvant
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Ultrasonic nebulizer
- · Whole-body plethysmography system
- Methacholine

Experimental Workflow:



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Caption: Workflow for the OVA-induced murine model of allergic asthma.

Procedure:

· Sensitization:



- On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg OVA emulsified in 2 mg of alum in a total volume of 200 μL PBS.
- The control group receives i.p. injections of PBS with alum.
- Challenge and Treatment:
 - From Day 21 to Day 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes using an ultrasonic nebulizer.
 - Administer Rpt193 (at desired doses) or vehicle control via oral gavage daily, starting one day before the first challenge (Day 20) until the final challenge day (Day 23).
- Endpoint Analysis (Day 24):
 - Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the last OVA challenge, measure AHR to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
 - Bronchoalveolar Lavage (BAL) Fluid Collection: Immediately after AHR measurement, euthanize the mice and perform a tracheotomy. Lavage the lungs with ice-cold PBS.
 - Cell Differentials: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
 - Lung Tissue Analysis: Perfuse the lungs and collect them for histological analysis (H&E and PAS staining) and for homogenization to measure cytokine levels (IL-4, IL-5, IL-13) by ELISA.

II. House Dust Mite (HDM)-Induced Allergic Asthma Model

This model uses a clinically relevant allergen and induces a robust Th2-mediated inflammatory response.

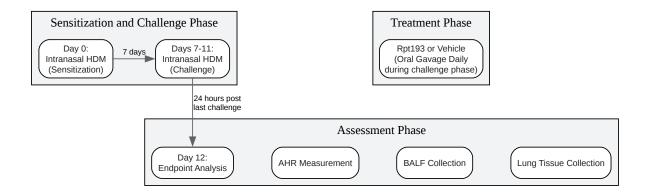
Materials:

• 6-8 week old C57BL/6 or BALB/c mice



- House Dust Mite (HDM) extract
- Sterile, pyrogen-free PBS
- Intranasal administration supplies
- Whole-body plethysmography system
- Methacholine

Experimental Workflow:



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Caption: Workflow for the HDM-induced murine model of allergic asthma.

Procedure:

- Sensitization and Challenge:
 - $\circ~$ On Day 0, sensitize the mice by intranasal administration of 25 μg of HDM extract in 50 μL of PBS.
 - \circ From Day 7 to Day 11, challenge the mice daily with intranasal administration of 5 μ g of HDM extract in 50 μ L of PBS.



- Treatment:
 - Administer Rpt193 (at desired doses) or vehicle control via oral gavage daily during the challenge phase (Days 7-11).
- Endpoint Analysis (Day 12):
 - 24 hours after the final HDM challenge, perform endpoint analyses as described for the OVA model, including AHR measurement, BAL fluid collection and analysis, and lung tissue analysis for histology and cytokine levels.

Note: **Rpt193** clinical trials were placed on a clinical hold by the FDA in February 2024 due to a serious adverse event of liver failure in one patient in an atopic dermatitis trial.[5][6] Subsequently, RAPT Therapeutics announced the termination of the Phase II trials for atopic dermatitis and asthma.[7] Researchers should be aware of the clinical development status of **Rpt193**.

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